molecular formula C20H16N2OS B2606019 3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105224-53-0

3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2606019
CAS RN: 1105224-53-0
M. Wt: 332.42
InChI Key: REBJEJGANQWPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential biological activities . They are characterized by a pyrimidine ring fused with a thiophene ring. The specific compound you mentioned, “3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one”, would have additional methylbenzyl and phenyl groups attached to this core structure.


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones is characterized by a pyrimidine ring fused with a thiophene ring. The specific compound you mentioned would have additional methylbenzyl and phenyl groups attached to this core structure .


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidin-4(3H)-ones would depend on the specific conditions and reagents used. Generally, these compounds can participate in various reactions due to the presence of the reactive pyrimidine ring .

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

Research on substances similar to 3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one often focuses on their preclinical pharmacology and pharmacokinetics. For instance, studies on compounds like CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, provide valuable insights into their binding affinity, efficacy, safety pharmacology, and neurotoxicity in the context of developing new treatments for disorders such as major depressive disorder (Garner et al., 2015).

Environmental Exposure and Health Effects

Research also explores the environmental exposure to various compounds and their potential health effects. Studies have documented the presence of organophosphorus and pyrethroid pesticides in human samples, indicating widespread chronic exposure and emphasizing the need for understanding the health implications of such exposures (Babina et al., 2012). Similar research on the compound of interest could explore its environmental presence and potential impacts on human health.

Dietary Assessment and Exposure

Another area of research involves assessing dietary exposure to xenobiotics, including those derived from food processing, and identifying dietary and lifestyle factors associated with their intake (Zapico et al., 2022). This research contributes to understanding the sources of exposure and guiding public health recommendations.

Biomonitoring and Human Exposure

Biomonitoring studies measure the concentrations of various environmental phenols and parabens in human biological samples, providing insights into the exposure levels and potential health risks associated with these compounds. These studies highlight the ubiquity of certain chemicals and the importance of ongoing monitoring to assess exposure and inform risk assessment and management strategies (Wang et al., 2012).

Future Directions

Thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives are an active area of research due to their potential biological activities . Future research could focus on exploring their potential as therapeutic agents, optimizing their synthesis, and studying their mechanism of action.

properties

IUPAC Name

3-[(3-methylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-6-5-7-15(10-14)11-22-13-21-18-17(12-24-19(18)20(22)23)16-8-3-2-4-9-16/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBJEJGANQWPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.